5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine
Overview
Description
5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine: is a synthetic organic compound with the molecular formula C14H12BrCl2NO2 and a molecular weight of 377.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, and a 2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy) substituent at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine typically involves the following steps:
Etherification: The formation of an ether bond between the pyridine ring and the 2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy) group.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Formation of new compounds with different substituents replacing the halogen atoms.
Oxidation Products: Formation of compounds with higher oxidation states.
Reduction Products: Formation of compounds with lower oxidation states
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
- 5-Bromo-2-(2-(2,6-dichlorophenoxy)ethoxy)pyridine
- 5-Bromo-2-(2-(4-methylphenoxy)ethoxy)pyridine
- 5-Bromo-2-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)benzene
Uniqueness:
- The presence of both bromine and chlorine atoms in the structure provides unique reactivity and selectivity in chemical reactions.
- The specific arrangement of substituents enhances its potential biological activity compared to similar compounds .
Properties
IUPAC Name |
5-bromo-2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO2/c1-9-6-11(16)14(12(17)7-9)20-5-4-19-13-3-2-10(15)8-18-13/h2-3,6-8H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWAJQSHCMSCKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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